(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
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Overview
Description
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrrolo[2,3-b]pyridine ring system, which is further protected by a tert-butoxycarbonyl group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boronic Acid Group: This step often involves the use of boronating agents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl group using reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the development of enzyme inhibitors and probes for biological studies.
Medicine: This compound is involved in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrrolo[2,3-b]pyridine core provides additional binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
- (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
- (1-(tert-Butoxycarbonyl)piperidin-4-yl)boronic acid
- (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester
Comparison:
- Structural Differences: While these compounds share the boronic acid and tert-butoxycarbonyl groups, they differ in the heterocyclic core structure, which affects their reactivity and applications.
- Reactivity: The presence of different heterocyclic cores influences the types of reactions they undergo and their stability under various conditions.
- Applications: Each compound has unique applications based on its structure, with (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid being particularly valuable in medicinal chemistry due to its ability to form stable complexes with biological targets.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-5-8-9(13(17)18)4-6-14-10(8)15/h4-7,17-18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQYNEPEBCVHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN(C2=NC=C1)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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